molecular formula C12H17BrClN B1448435 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride CAS No. 1607261-76-6

4-(4-Bromo-3-methylphenyl)piperidine hydrochloride

Cat. No.: B1448435
CAS No.: 1607261-76-6
M. Wt: 290.63 g/mol
InChI Key: RHEWGMYOHQKOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3-methylphenyl)piperidine hydrochloride: is a chemical compound with the molecular formula C12H17BrClN and a molecular weight of 290.63 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it useful in various scientific and industrial applications .

Properties

IUPAC Name

4-(4-bromo-3-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEWGMYOHQKOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted piperidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Chemistry: 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a building block for the synthesis of potential pharmaceutical agents, including those targeting neurological disorders .

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can influence various signaling pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, combined with the piperidine moiety. This combination imparts specific reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in scientific research and medicine.

  • Molecular Formula : C12H16BrClN
  • Molecular Weight : 286.62 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to modulate neurotransmitter release and influence immune responses, which can lead to therapeutic effects in several conditions.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and behavior.
  • Anti-inflammatory Effects : Studies suggest it may modulate cytokine production, influencing inflammatory responses.
  • Antimicrobial Activity : Preliminary investigations indicate potential antibacterial and antifungal properties.

Biological Activity Data

Activity TypeObservationsReference
AntibacterialInhibition of growth in various bacterial strains, including Staphylococcus aureus and Escherichia coli at MIC values ranging from 32 to 512 μg/mL.
AntifungalDemonstrated antifungal activity against several fungal strains, indicating broad-spectrum efficacy.
NeuropharmacologicalPotential effects on mood disorders through neurotransmitter modulation; specific studies needed for confirmation.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuropharmacological Effects

Research involving the structural analogs of piperidine highlighted the importance of specific substitutions (like bromine) in enhancing biological activity. The studies indicated that compounds with similar structures could exhibit varying degrees of efficacy in modulating neurochemical pathways, which opens avenues for exploring its use in treating psychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride

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